molecular formula C13H14O2 B15069389 Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one CAS No. 5651-49-0

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

Cat. No.: B15069389
CAS No.: 5651-49-0
M. Wt: 202.25 g/mol
InChI Key: FZMWHYVNDOPIPA-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one is a spiro compound characterized by a unique structure where a cyclohexane ring is fused to an isobenzofuran ring through a shared spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one typically involves the reaction of cyclohexanone with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

5651-49-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[2-benzofuran-3,1'-cyclohexane]-1-one

InChI

InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2

InChI Key

FZMWHYVNDOPIPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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